molecular formula C15H20FNO2 B1377593 (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate CAS No. 1356342-61-4

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate

Cat. No.: B1377593
CAS No.: 1356342-61-4
M. Wt: 265.32 g/mol
InChI Key: CWEKHZVBALBRRP-UHFFFAOYSA-N
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Description

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate: is a synthetic compound belonging to the class of piperidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate involves several steps. One common method includes the reaction of 1-benzyl-4-fluoropiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or sodium methoxide, leading to the formation of different substituted derivatives.

Scientific Research Applications

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to certain receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate can be compared with other piperidine derivatives such as:

    (1-Benzyl-4-fluoropiperidin-3-YL)methanol: This compound is structurally similar but differs in its functional group, which can lead to different chemical and biological properties.

    (1-Benzyl-4-fluoropiperidin-3-YL)ethyl acetate: Another similar compound with slight variations in its structure, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(1-benzyl-4-fluoropiperidin-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-12(18)19-11-14-10-17(8-7-15(14)16)9-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEKHZVBALBRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN(CCC1F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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